molecular formula C8H7ClN2O B093874 2-chloro-4-methoxy-1H-Benzimidazole CAS No. 15965-58-9

2-chloro-4-methoxy-1H-Benzimidazole

Cat. No. B093874
CAS RN: 15965-58-9
M. Wt: 182.61 g/mol
InChI Key: LGIACANWMZXUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-4-methoxy-1H-Benzimidazole” is a derivative of benzimidazole . Benzimidazole derivatives are widely used to design and synthesize novel bioactive compounds . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives can be synthesized in a multistep process . For instance, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The structure of benzimidazole derivatives can be determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) can cause a significant increase of anticancer activity .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can be used as a building block to synthesize 4-amino-6-benzimidazole-pyrimidines .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 2-chloro-4-methoxy-1H-Benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds have shown promising antimicrobial activity . A new series of benzimidazole derivatives were synthesized and screened for antibacterial (Bacillus cereus, E. coli, Micrococcus luteus, Klebssiela pneumoniae, S. aureus and Salmonella epidermidis), antifungal (A. niger and C. albicans), and analgesic activities .

Antiviral Applications

Benzimidazole derivatives have been studied for their potential antiviral properties . The structure of benzimidazole is similar to the nucleotides found in the human body, making them a potential candidate for antiviral agents .

Anti-Inflammatory Properties

Benzimidazole compounds have been reported to have anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases .

Antihypertensive Applications

Benzimidazole derivatives have been studied for their potential as antihypertensive agents . The unique structure of benzimidazole allows it to interact with biological targets involved in blood pressure regulation .

Pharmaceutical Quality Control

2-Chloro-7-methoxy-1H-benzo[d]imidazole is used in pharmaceutical quality control testing . It’s a suitable compound for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses .

Antiparasitic Activity

Benzimidazole compounds have shown promising antiparasitic activity . They have been used in the treatment of parasitic diseases, and modifications in the position 2 and 5 of the molecule have provided a number of active drugs .

Synthesis of Functional Molecules

Benzimidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted in recent advances .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be various enzymes and proteins within the cell . Benzimidazole derivatives are structural analogs of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and protein synthesis .

Mode of Action

The compound interacts with its targets primarily through nucleophilic substitution and free radical reactions . The benzimidazole ring system is resonance-stabilized, which allows it to participate in these reactions . The compound can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be those involved in the synthesis of nucleic acids and proteins . By competing with purines, the compound can inhibit these pathways, disrupting the normal functioning of the cell . This can lead to a wide range of downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand their impact on its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial nucleic acids and protein synthesis . This can lead to the death of the bacterial cell, making the compound potentially useful as an antibacterial agent . In addition, some benzimidazole derivatives have been found to have anti-inflammatory effects, suggesting that 2-Chloro-4-Methoxy-1H-Benzimidazole may also have similar properties .

Action Environment

The action of 2-Chloro-4-Methoxy-1H-Benzimidazole can be influenced by various environmental factors. For instance, the presence of other halogens can affect the rate of reaction due to differences in electronegativity . Furthermore, the compound’s activity may be affected by the specific conditions within the cell, such as pH and the presence of other molecules

properties

IUPAC Name

2-chloro-4-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIACANWMZXUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559296
Record name 2-Chloro-4-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methoxy-1H-Benzimidazole

CAS RN

15965-58-9
Record name 2-Chloro-4-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.